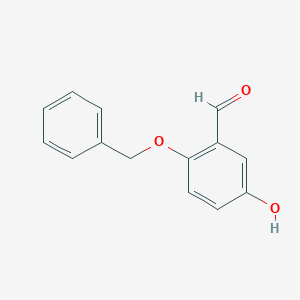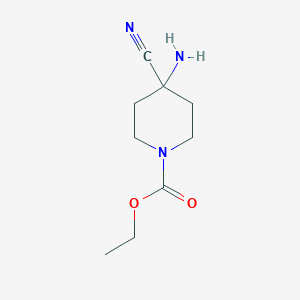
5-Bromoisophthalonitril
Übersicht
Beschreibung
5-Bromoisophthalonitrile (5-BrIPCN) is an organic compound that has been widely studied in the fields of chemistry and biology due to its unique structure and properties. It is a brominated derivative of isophthalonitrile, a three-carbon aromatic compound, and is of interest for its potential applications in the synthesis of various organic compounds and its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Design und Synthese neuer Derivate
5-Bromoisophthalonitril wird beim Design und der Synthese neuer 5-Brom-Derivate von Indol-Phytoalexinen verwendet . Diese Derivate werden mithilfe eines unkomplizierten Ansatzes synthetisiert und auf ihre antiproliferative/zytotoxische Aktivität gegen menschliche Krebszelllinien untersucht .
Antiproliferative Potenz
Die antiproliferative Potenz einiger 5-bromsubstituierter Analoga von Indol-Phytoalexinen ist besser oder vergleichbar mit der von Cisplatin, einem Chemotherapeutikum, das zur Behandlung verschiedener Krebsarten eingesetzt wird . Darüber hinaus ist die Toxizität dieser Verbindungen für 3T3-Zellen geringer als die von Cisplatin .
Antifungal Aktivitäten
Indol-Phytoalexine, die mit this compound synthetisiert werden können, zeigen eine breite Palette an antimykotischen Aktivitäten .
Antibakterielle Wirkung
Diese Verbindungen haben auch eine moderate antibakterielle Wirkung .
Antiprotozoale Aktivität
Indol-Phytoalexine wurden als antiprotozoal wirksam befunden .
Anti-Aggregations-Effekt
Die Anti-Aggregations-Wirkung von Spirobrassinin, einem Typ von Indol-Phytoalexin, wurde in der Cerebrospinalflüssigkeit von Patienten mit Multipler Sklerose nachgewiesen .
Krebschemopräventive Eigenschaften
Indol-Phytoalexine haben sich als krebschemopräventiv erwiesen . Es wurde bewiesen, dass ein hoher Verzehr von Kreuzblütlern, die starke Produzenten von Indol-Phytoalexinen sind, das Krebsrisiko beim Menschen senken kann
Safety and Hazards
5-Bromoisophthalonitrile is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include wearing protective gloves and eye/face protection .
Eigenschaften
IUPAC Name |
5-bromobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEODZYDOBHDZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617980 | |
| Record name | 5-Bromobenzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160892-07-9 | |
| Record name | 5-Bromobenzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


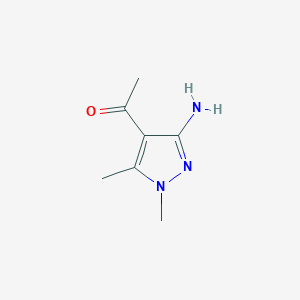

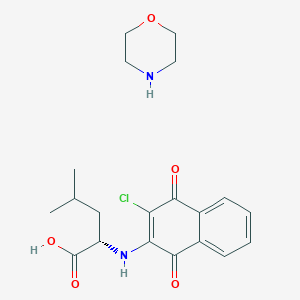
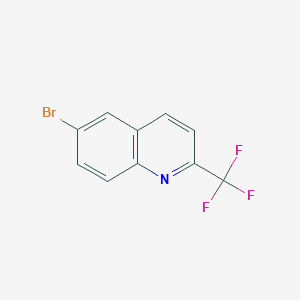
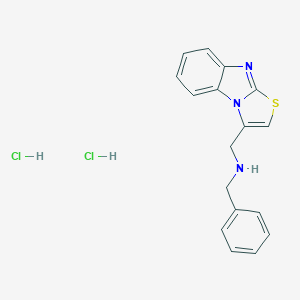


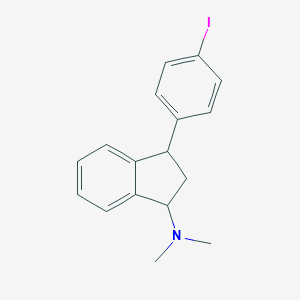
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)
